molecular formula C20H21NO5 B8398095 Methyl-3-(benzyloxy)-5-[(1-methyl-2-oxopyrrolidin-3-yl)oxy]benzoate

Methyl-3-(benzyloxy)-5-[(1-methyl-2-oxopyrrolidin-3-yl)oxy]benzoate

Cat. No. B8398095
M. Wt: 355.4 g/mol
InChI Key: VIRCJHXCIJZYFM-UHFFFAOYSA-N
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Description

Methyl-3-(benzyloxy)-5-[(1-methyl-2-oxopyrrolidin-3-yl)oxy]benzoate is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-3-(benzyloxy)-5-[(1-methyl-2-oxopyrrolidin-3-yl)oxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-3-(benzyloxy)-5-[(1-methyl-2-oxopyrrolidin-3-yl)oxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl-3-(benzyloxy)-5-[(1-methyl-2-oxopyrrolidin-3-yl)oxy]benzoate

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 3-(1-methyl-2-oxopyrrolidin-3-yl)oxy-5-phenylmethoxybenzoate

InChI

InChI=1S/C20H21NO5/c1-21-9-8-18(19(21)22)26-17-11-15(20(23)24-2)10-16(12-17)25-13-14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3

InChI Key

VIRCJHXCIJZYFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)OC2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-hydroxy-5-(benzyloxy)benzoate (4.75 g) (CAS No. 54915-31-0] was dissolved in DMF in single necked round bottomed flask fitted with stop cock with N2(g) balloon. Potassium carbonate (8.4 g) was added and reaction was stirred for 15 min. 3-Bromo-1-methyl-pyrrolidine-2-one (4.91 g) (Intermediate 5) [J. Med. Chem., 1987, 30, 1995-98] was added to reaction mixture in three different portions at room temperature. The reaction was stirred at ambient temperature for 16 h and monitored by TLC using 10% methanol: chloroform as mobile phase. After 16 h, TLC showed completion of reaction mixture and formation of one polar spot. The reaction mixture was diluted with ice-cold water and extracted with EtOAc. All organic layers were combined and washed with water, brine, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to get crude thick liquid product. The crude product was purified by flash column chromatography. The desired product was eluted at 50% of EtOAc: Chloroform. Pure white solid was obtained after column purification (6.1 g).
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